REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2=[CH:8][C:9]3[C:14]([N:6]2[CH2:5][CH2:4][C:3]=1C(OCC)=O)=[CH:13][CH:12]=[CH:11][CH:10]=3>C(O)C.O.Cl>[CH:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[CH:8]=[C:7]1[C:2](=[O:1])[CH2:3][CH2:4][CH2:5][N:6]12
|
Name
|
ethyl 6,7-dihydro-9-hydroxypyrido[1,2-a]indole-8-carboxylate
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
OC1=C(CCN2C1=CC1=CC=CC=C21)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C=C3N(C2=CC=C1)CCCC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |